![molecular formula C16H10Cl2F4N2O2 B2612696 methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate CAS No. 478033-79-3](/img/structure/B2612696.png)
methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate is a useful research compound. Its molecular formula is C16H10Cl2F4N2O2 and its molecular weight is 409.16. The purity is usually 95%.
BenchChem offers high-quality methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Crystallography
- Research on related trifluoromethyl-substituted compounds, including structures like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, has been conducted. These studies focus on the dihedral angles and distances between atoms in such molecules, contributing to a better understanding of their chemical behavior and potential applications (Li et al., 2005).
Heterocyclic Compound Synthesis
- Compounds with similar structures have been synthesized for various applications, including the creation of highly functionalized heterocyclic systems. These syntheses contribute to pharmaceutical and material science advancements (Ruano et al., 2005).
Biological Imaging Applications
- Related compounds, such as Zinpyr derivatives, have been synthesized for use in biological imaging. These compounds, which are derivatives of fluorescein, have shown potential in cell permeability and in vivo responsiveness to Zn(II) (Nolan et al., 2006).
Novel Synthesis Routes in Drug Development
- Similar compounds have been investigated in the synthesis of novel pharmaceuticals, such as Voriconazole, a broad-spectrum antifungal agent. These studies provide insights into the synthesis pathways and stereochemistry involved in drug development (Butters et al., 2001).
In-Process Synthetic Intermediate Analysis
- The compound has been studied as an in-process synthetic intermediate in the development of drugs like doravirine, an HIV-1 inhibitor. Understanding these intermediates is crucial for refining synthesis processes and improving drug production (Sheng et al., 2017).
Chemical Reactions and Transformations
- Studies have been conducted on the reactions and transformations of similar compounds, which are important for the synthesis of various heterocyclic systems. These transformations are significant for creating new molecules with potential pharmaceutical applications (Selič et al., 1997).
Kinase Inhibitor Development
- Compounds with similar structures have been identified as novel GPR39 agonists in kinase inhibitor development. These findings are instrumental in expanding our understanding of protein interactions and drug targeting (Sato et al., 2016).
properties
IUPAC Name |
methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F4N2O2/c1-26-15(25)10(7-23-13-3-2-9(17)5-12(13)19)14-11(18)4-8(6-24-14)16(20,21)22/h2-7,23H,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYRGUSLOBLGX-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

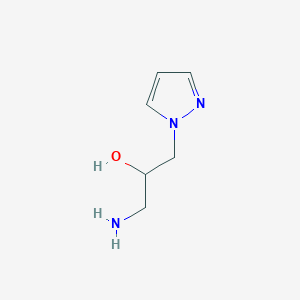
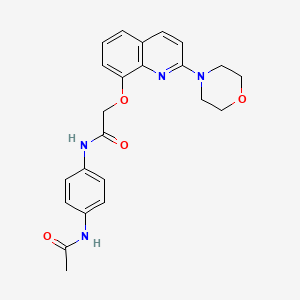
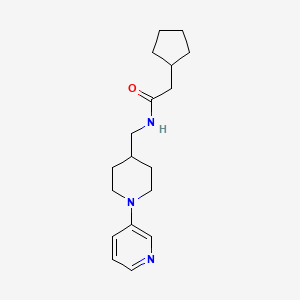
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)


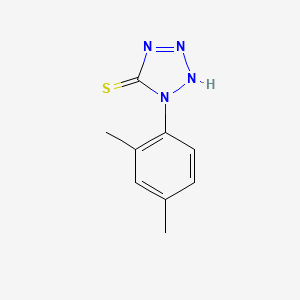
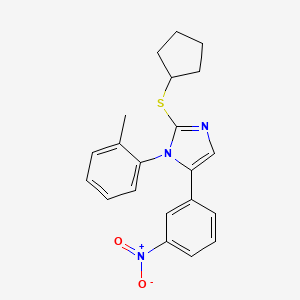
![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2612625.png)

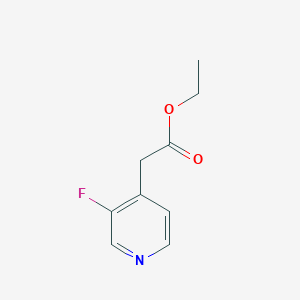
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2612629.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612631.png)
